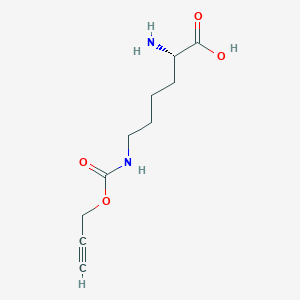
2-Fluoro-3-methyl-5-phenylpyridine
Vue d'ensemble
Description
2-Fluoro-3-methyl-5-phenylpyridine is a heterocyclic compound . It has a molecular formula of C12H10FN and a molecular weight of 187.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with a fluorine atom at the 2nd position, a methyl group at the 3rd position, and a phenyl group at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.22 , a molecular formula of C12H10FN . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Drug Design
2-Fluoro-3-methyl-5-phenylpyridine is involved in the synthesis of complex molecular structures. One example includes the synthesis of cognition enhancer drug candidates like DMP 543. This process involves functionalizing 2-Fluoro-4-methylpyridine through a series of reactions including chlorination, hydrolysis, and methanesulfonylation, demonstrating its utility in drug design and synthesis (Pesti et al., 2000).
Medical Imaging and Radiopharmaceuticals
Compounds related to this compound, such as fluoropyridines, are used in Positron Emission Tomography (PET) imaging. The introduction of fluorine-18 into 3-fluoro and 5-fluoropyridines, facilitated by pyridyliodonium salts, is notable due to the stability of these positions in vivo, making these compounds valuable in medical imaging applications (Carroll et al., 2007).
Photophysics and Sensing Applications
2-Phenylpyridine derivatives, including structures similar to this compound, show intriguing photophysical properties. For instance, certain platinum(II) complexes with 2-phenylpyridine ligands exhibit dual phosphorescence emission and have been studied for their unique photophysical behaviors and potential application in sensing technologies (Ko et al., 2013).
Organometallic Chemistry and Catalysis
The fluorosilylation of 2-phenylpyridines, involving compounds related to this compound, produces silafluorene equivalents. These products exhibit strong fluorescence and represent the first example of C-H fluorosilylation, highlighting the compound's significance in organometallic chemistry and its potential in catalysis and materials science (Xiao et al., 2014).
Safety and Hazards
The safety information for 2-Fluoro-3-methyl-5-phenylpyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFGCKJZFJJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




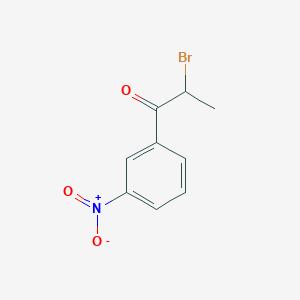

![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)
![4-Cyclopropylthiazolo[4,5-C]pyridine](/img/structure/B3346588.png)

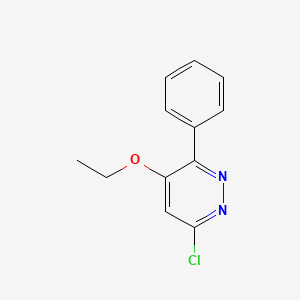

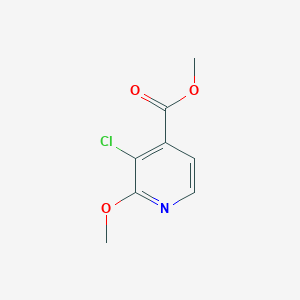
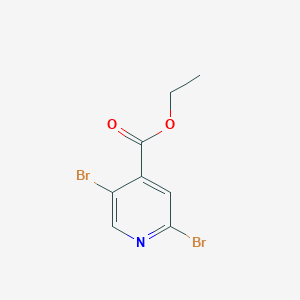
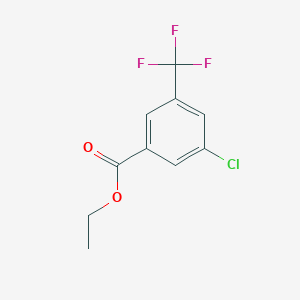

![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)
